1-benzoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-benzoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol with triethylamine as a base.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-benzoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, some 1,3,4-thiadiazole derivatives inhibit carbonic anhydrase enzymes, leading to disruption of cellular processes . The compound may also interact with DNA, inhibiting replication and transcription, which is crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These include compounds like 3-(chloromethyl)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide and 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl)phenyl acetate.
1,3,4-oxadiazole derivatives: Compounds such as clemizole and etonitazene.
Uniqueness
1-benzoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide stands out due to its specific structure, which imparts unique biological activities. Its ability to inhibit carbonic anhydrase and interact with DNA makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-benzoyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(17-15-18-16-10-22-15)11-6-8-19(9-7-11)14(21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHRCVUZMDTUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=CS2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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